molecular formula C13H18N2O4 B4983071 2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol

2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol

Cat. No.: B4983071
M. Wt: 266.29 g/mol
InChI Key: RVXYIZAGGZDEGW-UHFFFAOYSA-N
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Description

2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is a complex organic compound that features a furan ring, an oxazole ring, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction involving a furan derivative and an amino alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for the reduction of the oxazole ring.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions involving the hydroxyl group.

Major Products

    Oxidation: Furan-3-carboxaldehyde

    Reduction: Reduced oxazole derivatives

    Substitution: Various ethers and esters depending on the substituents used

Scientific Research Applications

2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan and oxazole rings.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The ethanolamine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxaldehyde: A simpler derivative of the furan ring.

    Oxazole derivatives: Compounds with similar oxazole ring structures.

    Ethanolamine derivatives: Compounds containing the ethanolamine moiety.

Uniqueness

2-[[2-(Furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is unique due to its combination of the furan, oxazole, and ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or less complex analogs.

Properties

IUPAC Name

2-[[2-(furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-10-12(8-15(3-5-16)4-6-17)14-13(19-10)11-2-7-18-9-11/h2,7,9,16-17H,3-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXYIZAGGZDEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=COC=C2)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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